2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide
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Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23FN4O3 and its molecular weight is 470.504. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds with similar structures have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some of these synthesized compounds demonstrated promising antibacterial and antifungal activities, indicating their potential as therapeutic agents in combating infectious diseases (Debnath & Ganguly, 2015).
Anti-inflammatory and Analgesic Agents
Research into novel compounds derived from visnaginone and khellinone has shown that these molecules have significant analgesic and anti-inflammatory activities. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying high inhibitory activity and potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Radioligand for Imaging
A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with fluorine atoms in their structure, have been developed as selective ligands for the translocator protein (18 kDa). These compounds, particularly DPA-714, have been labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET), indicating their usefulness in neurological research and potential diagnostic applications (Dollé et al., 2008).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors
N-benzyl-substituted acetamide derivatives, specifically targeting the Src kinase, have been synthesized and evaluated for their inhibitory activities. These compounds, including KX2-391, have shown significant potential in cancer therapy by inhibiting specific kinases involved in tumor growth and progression (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3/c1-2-35-21-11-9-20(10-12-21)30-24(33)16-32-23-13-8-19(28)14-22(23)25-26(32)27(34)31(17-29-25)15-18-6-4-3-5-7-18/h3-14,17H,2,15-16H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEKFIYCNJNCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.